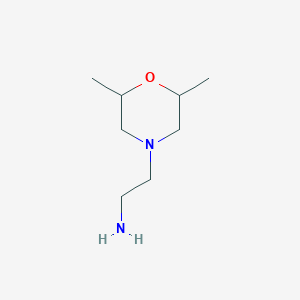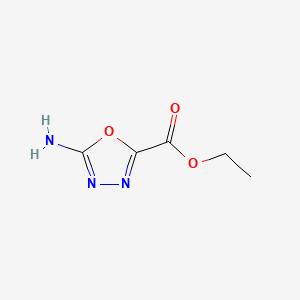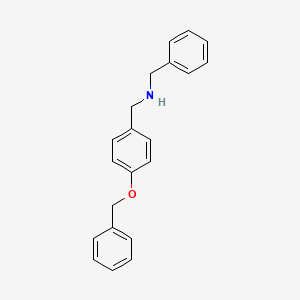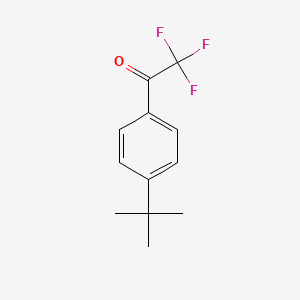
4'-tert-Butyl-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
4’-tert-Butyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C12H13F3O . It has a molecular weight of 230.23 . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone . The InChI code is 1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 .Applications De Recherche Scientifique
Novel Reduction Applications
4'-tert-Butyl-2,2,2-trifluoroacetophenone has been studied in the context of novel reduction reactions. A study examined its behavior in reactions involving lithium alkoxides, specifically investigating its reduction process. This research highlighted the complex nature of reactions involving 4'-tert-Butyl-2,2,2-trifluoroacetophenone and the potential for unexpected outcomes, such as the formation of aldol products or high-yield reductions with specific alkoxides (Sokeirik et al., 2006).
Fluorescence Sensing
This compound has been explored for its fluorescence sensing capabilities. Research indicates that derivatives of 4'-tert-Butyl-2,2,2-trifluoroacetophenone exhibit fluorescence enhancement when binding with carboxylate anions. This suggests its potential application in the development of sensitive fluorescence-based sensors (Kim & Ahn, 2008).
Ion-Selective Electrode Development
Studies have also investigated the use of derivatives of 4'-tert-Butyl-2,2,2-trifluoroacetophenone in creating ion-selective electrodes. Specifically, electrodes using these derivatives have shown promising characteristics for detecting carbonates, indicating potential applications in analytical chemistry and environmental monitoring (Sokalski et al., 1996).
Synthetic Chemistry and Photolysis
In synthetic chemistry, 4'-tert-Butyl-2,2,2-trifluoroacetophenone derivatives have been used to create various compounds. For instance, its reaction with tert-fluoroacetic anhydride and other agents has led to the development of compounds with potential antimicrobial and antifungal properties. The study also proposed the use of photolysis of these derivatives as a novel method for generating acidity (Ivanov et al., 2020).
NMR Applications
The compound has also found use in nuclear magnetic resonance (NMR) studies. Specifically, derivatives of 4'-tert-Butyl-2,2,2-trifluoroacetophenone have been incorporated into peptides for sensitive detection in 19F NMR, highlighting their utility in probing and medicinal chemistry (Tressler & Zondlo, 2014).
Microwave-Enhanced Synthesis
Furthermore, 4'-tert-Butyl-2,2,2-trifluoroacetophenone has been used in microwave-enhanced synthesis processes. This application underscores its potential in improving the efficiency and yield of chemical syntheses (Xia, 2009).
Safety and Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, and do not eat, drink or smoke when using this product .
Mécanisme D'action
Target of Action
This compound is primarily used for proteomics research
Result of Action
The molecular and cellular effects of 4’-tert-Butyl-2,2,2-trifluoroacetophenone’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and function to alterations in cell morphology or viability.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 4’-tert-Butyl-2,2,2-trifluoroacetophenone interacts with its targets and exerts its effects . .
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHXRQPPRZMKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373846 | |
| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-tert-Butyl-2,2,2-trifluoroacetophenone | |
CAS RN |
73471-97-3 | |
| Record name | 1-[4-(1,1-Dimethylethyl)phenyl]-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73471-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-tert-Butylphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73471-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



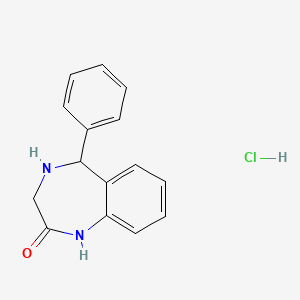
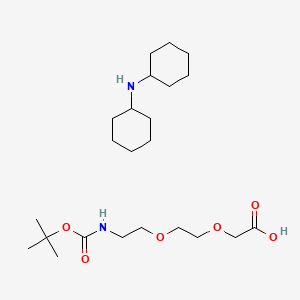
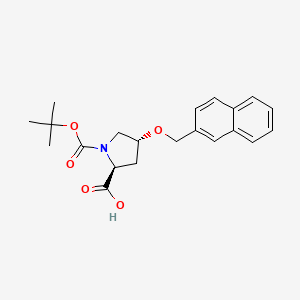


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1302552.png)
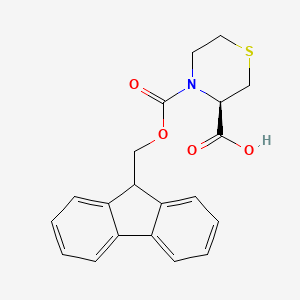

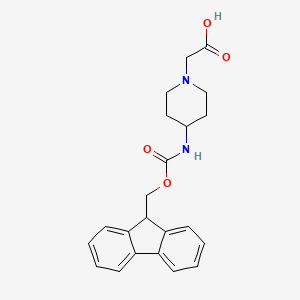

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-5,11-dione](/img/structure/B1302563.png)
